REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([C:22]#[N:23])(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1.[I-].[Zn+2].[I-].O>[NH2:23][CH2:22][C:15]([C:12]1[CH:13]=[CH:14][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][CH:11]=1)([OH:17])[CH3:16] |f:2.3.4.5.6.7,8.9,11.12.13|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
33.8 mL
|
Type
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reactant
|
Smiles
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C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
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[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred overnight at RT
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the excess trimethylsilyl cyanide was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in THF (100 mL)
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Type
|
ADDITION
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Details
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The resulting solution was added
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Type
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TEMPERATURE
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Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
Next, the mixture was cooled to 0° C.
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Type
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TEMPERATURE
|
Details
|
Thereafter the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled again to RT
|
Type
|
FILTRATION
|
Details
|
filtered over Kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, MeOH)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C1=CC=C(C=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |